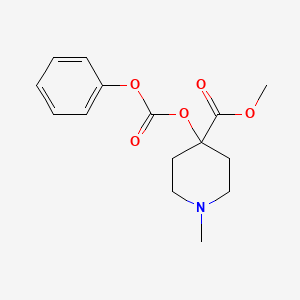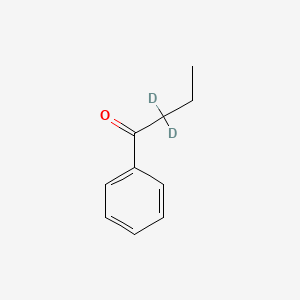
1-Butanone-2,2-d2,1-phenyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone-2,2-d2,1-phenyl-(9CI) is a deuterated analog of 1-phenyl-2-butanone. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the second carbon position of the butanone chain. The molecular formula for this compound is C10H10D2O, and it has a molecular weight of 150.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone-2,2-d2,1-phenyl-(9CI) typically involves the deuteration of 1-phenyl-2-butanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired position .
Industrial Production Methods
Industrial production of deuterated compounds like 1-Butanone-2,2-d2,1-phenyl-(9CI) often involves large-scale catalytic exchange processes. These processes utilize deuterium gas and catalysts in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through rigorous purification steps, including distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone-2,2-d2,1-phenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid or phenylacetic acid.
Reduction: Formation of 1-phenyl-2-butanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-Butanone-2,2-d2,1-phenyl-(9CI) has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties
Wirkmechanismus
The mechanism of action of 1-Butanone-2,2-d2,1-phenyl-(9CI) involves its interaction with molecular targets through its ketone and phenyl functional groups. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can be studied to understand reaction pathways and mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-butanone: The non-deuterated analog with similar chemical properties but different kinetic behavior.
2-Butanone, 1-phenyl-: Another structural isomer with different reactivity.
Benzyl ethyl ketone: A compound with a similar structure but different functional groups
Uniqueness
1-Butanone-2,2-d2,1-phenyl-(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as tracing reaction pathways and studying isotope effects. The deuterium substitution can also lead to differences in physical properties, such as boiling points and solubility, compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
150.21 g/mol |
IUPAC-Name |
2,2-dideuterio-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2 |
InChI-Schlüssel |
FFSAXUULYPJSKH-NCYHJHSESA-N |
Isomerische SMILES |
[2H]C([2H])(CC)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


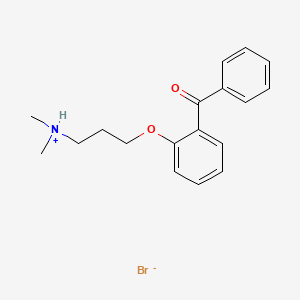
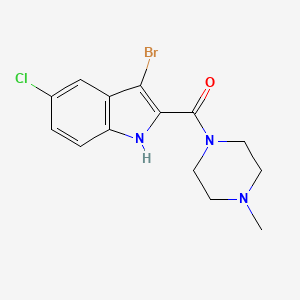
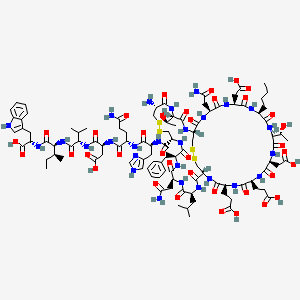
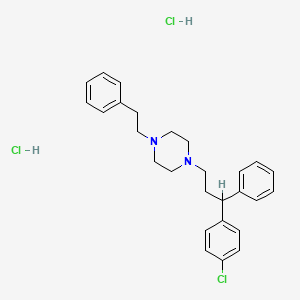
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
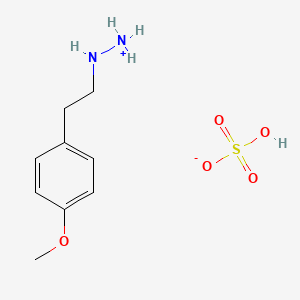

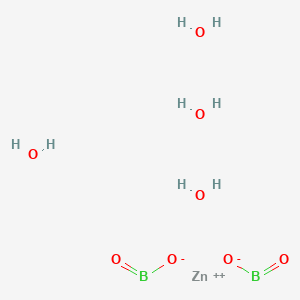
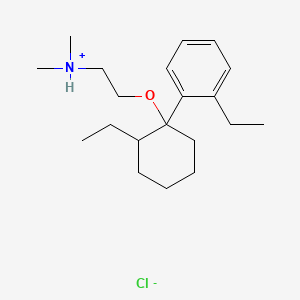
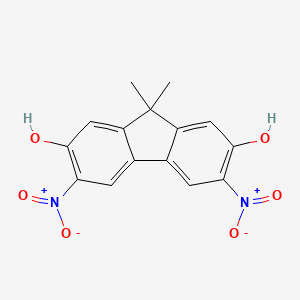

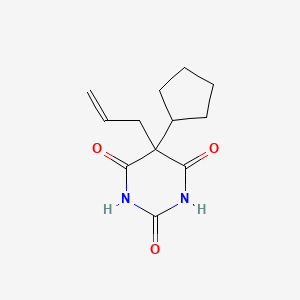
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
